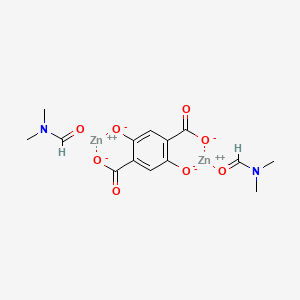
dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate is a complex compound that combines the properties of zinc, N,N-dimethylformamide, and 2,5-dioxidoterephthalate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate typically involves the reaction of zinc salts with N,N-dimethylformamide and terephthalic acid derivatives under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide, which acts as both a solvent and a reactant. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the oxidation state of the zinc atoms.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species. Substitution reactions result in the formation of new compounds with different functional groups attached to the zinc centers.
Scientific Research Applications
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate involves its interaction with molecular targets and pathways. The zinc atoms in the compound can coordinate with various ligands, influencing their reactivity and stability. The N,N-dimethylformamide moiety acts as a ligand, stabilizing the zinc centers and facilitating their participation in catalytic cycles. The 2,5-dioxidoterephthalate component provides additional coordination sites, enhancing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other zinc complexes with different ligands, such as:
- Zinc acetate
- Zinc chloride
- Zinc nitrate
Uniqueness
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate is unique due to its combination of zinc, N,N-dimethylformamide, and 2,5-dioxidoterephthalate, which imparts distinct chemical and physical properties.
Biological Activity
Dizinc; N,N-dimethylformamide (DMF); 2,5-dioxidoterephthalate is a complex compound that combines the properties of zinc, a well-known essential trace element, with DMF, a versatile solvent and reagent in organic chemistry. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Composition and Structure
- Dizinc : Zinc plays a crucial role in various biological processes, including enzyme function and cellular signaling.
- N,N-Dimethylformamide : DMF is recognized for its ability to act as a solvent, reagent, catalyst, and stabilizer in chemical reactions .
- 2,5-Dioxidoterephthalate : This moiety contributes to the compound's overall stability and may influence its biological interactions.
Biological Activity Overview
The biological activity of dizinc; DMF; 2,5-dioxidoterephthalate can be categorized into several key areas:
- Antioxidant Properties
- Anti-inflammatory Effects
- Anticancer Activity
- Neurological Effects
Case Studies
Several studies illustrate the biological activity of dizinc; DMF; 2,5-dioxidoterephthalate:
- Study on Osteoporosis : A study involving diabetic mice revealed that DMF treatment significantly inhibited high glucose-induced osteoporosis by targeting specific signaling pathways . The results indicated a reduction in markers associated with osteoclast activity.
- Cancer Cell Studies : In vitro studies have shown that DMF can reduce cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .
Data Table: Biological Activities of Dizinc; DMF; 2,5-Dioxidoterephthalate
Properties
Molecular Formula |
C14H16N2O8Zn2 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate |
InChI |
InChI=1S/C8H6O6.2C3H7NO.2Zn/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;2*1-4(2)3-5;;/h1-2,9-10H,(H,11,12)(H,13,14);2*3H,1-2H3;;/q;;;2*+2/p-4 |
InChI Key |
JFJYPKSLSXCZLE-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C=O.CN(C)C=O.C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















